molecular formula C7H6N2O2 B11757603 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B11757603
M. Wt: 150.13 g/mol
InChI Key: XNOAFJMFVPPWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound with a unique structure that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a hydroxyl group at the 6-position adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step processes that include the formation of the pyrrolo[3,2-b]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the hydroxyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Purification methods, including crystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolo[3,2-b]pyridine core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 6-position can form hydrogen bonds with active sites, enhancing binding affinity. The pyrrolo[3,2-b]pyridine core can interact with hydrophobic pockets, stabilizing the compound-target complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.

    1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.

    1H-pyrrolo[3,2-b]pyridine derivatives: Various derivatives with different substituents that modify their chemical and biological properties.

Uniqueness: 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the hydroxyl group at the 6-position, which significantly influences its reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

6-hydroxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C7H6N2O2/c10-4-1-6-5(8-3-4)2-7(11)9-6/h1,3,10H,2H2,(H,9,11)

InChI Key

XNOAFJMFVPPWHR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=N2)O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.